4-(5-Bromopyridin-3-yl)benzaldehyde
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Overview
Description
4-(5-Bromopyridin-3-yl)benzaldehyde is a chemical compound with the molecular formula C12H8BrNO and a molecular weight of 262.10 g/mol. It is a solid at room temperature and is known for its potential implications in various fields of research and industry.
Preparation Methods
The synthesis of 4-(5-Bromopyridin-3-yl)benzaldehyde typically involves the bromination of pyridine derivatives followed by formylation. One common method includes the use of 5-bromopyridine-3-boronic acid as a starting material, which undergoes a series of reactions to introduce the benzaldehyde group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(5-Bromopyridin-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(5-Bromopyridin-3-yl)benzaldehyde has significant potential in various fields of research and industry. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology and medicine, it can be used in the development of pharmaceuticals and as a building block for bioactive compounds. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-(5-Bromopyridin-3-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bromine atom can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-(5-Bromopyridin-3-yl)benzaldehyde can be compared with other similar compounds such as 4-(5-Chloropyridin-3-yl)benzaldehyde and 4-(5-Fluoropyridin-3-yl)benzaldehyde. These compounds share a similar core structure but differ in the halogen substituent on the pyridine ring. The presence of different halogens can influence the compound’s reactivity, binding affinity, and overall biological activity . The unique combination of the bromine atom and the benzaldehyde group in this compound makes it distinct and valuable for specific applications .
Properties
IUPAC Name |
4-(5-bromopyridin-3-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-12-5-11(6-14-7-12)10-3-1-9(8-15)2-4-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNXONJRGAIVGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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